ジメチルイソプロピリデンマロネート

概要

説明

Dimethyl isopropylidenemalonate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives are discussed, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis and evaluation of 5-isopropyl-3,8-dimethylazulene derivatives for antigastric ulcer activity , and the molecular and crystal structures of E- and Z-isomers of 2,5-dimethyl-3-furylethylidene(isopropylidene)-succinic anhydride are closely related to the compound of interest.

Synthesis Analysis

The synthesis of compounds related to dimethyl isopropylidenemalonate involves various chemical reactions. For example, the synthesis of 5-isopropyl-3,8-dimethylazulene derivatives and the stereospecific synthesis of 2-isopropylidene-cis,cis-4,8-dimethyl-6-keto-cis-decahydroazulene demonstrate the complexity and specificity required in synthesizing such compounds. Michael addition reactions are also a common method used in the synthesis of related compounds, as seen in the synthesis of nitroethyl derivatives of isopropylidene malonate and the reaction of isopropylidenemalononitrile with various nucleophiles .

Molecular Structure Analysis

The molecular and crystal structures of compounds related to dimethyl isopropylidenemalonate have been studied using X-ray diffraction analysis. For instance, the crystal structure of a trans-platinum compound with isopropylamine and dimethylamine ligands has been reported , and the molecular and crystal structures of E- and Z-isomers of 2,5-dimethyl-3-furylethylidene(isopropylidene)-succinic anhydride have been examined . These studies provide valuable information on the spatial arrangement of atoms and the geometry of the molecules, which is crucial for understanding their reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to dimethyl isopropylidenemalonate has been explored in various studies. The ability of trans-[PtCl(2)(dimethylamine)(isopropylamine)] to form DNA interstrand cross-links and the Michael addition of nitromethane to isopropylidene 5-alkylidenemalonates are examples of the types of chemical reactions these compounds can undergo. Additionally, the synthesis of Schiff bases from 16-isopropyl-5,9-dimethyltetracyclo hexadec-15-ene-5,14-dicarboxylic acid highlights the versatility of these compounds in forming new chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to dimethyl isopropylidenemalonate can be inferred from the studies on their synthesis and structure. The lipophilic flat structure of 5-isopropyl-3,8-dimethylazulene derivatives contributes to their antigastric ulcer activity , indicating the importance of molecular shape and hydrophobicity in their biological function. The crystallographic data provided for various compounds also give insights into their stability, density, and molecular interactions, which are essential for understanding their properties and potential applications.

科学的研究の応用

プロテオミクス研究

プロテオミクスにおいて、ジメチルイソプロピリデンマロネートはタンパク質の標識に使用され、タンパク質の差次的発現、翻訳後修飾、タンパク質相互作用の分析に役立ちます。 . このアプリケーションは、生物学的プロセスと疾患メカニズムを理解するために不可欠です。

計算化学シミュレーション

ジメチルイソプロピリデンマロネートの特性は、計算化学シミュレーションを使用して研究され、さまざまな化学環境における挙動を予測します。 これにより、実験の設計と反応性の理解に役立ちます。 .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is a biochemical used for proteomics research .

Mode of Action

It is thought to involve the degradation of Dimethyl Isopropylidenemalonate to its active metabolite, monomethyl fumarate (MMF) . Both Dimethyl Isopropylidenemalonate and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .

Biochemical Pathways

It is known that it promotes glycolysis and diminishes cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .

Result of Action

It is known to alter the energetic metabolism of endothelial cells in vitro and in vivo through an unknown mechanism . This could be the cause or the consequence of its pharmacological activity .

特性

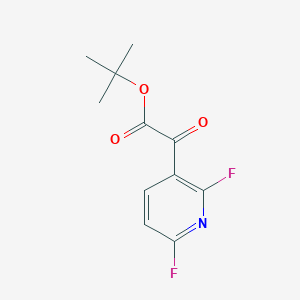

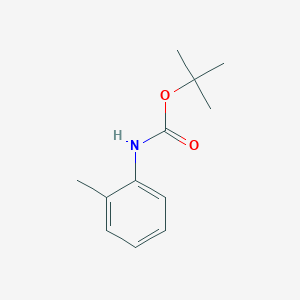

IUPAC Name |

dimethyl 2-propan-2-ylidenepropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(2)6(7(9)11-3)8(10)12-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJASGQYZCPDCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409041 | |

| Record name | Dimethyl (propan-2-ylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22035-53-6 | |

| Record name | Dimethyl (propan-2-ylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl 2-(propan-2-ylidene)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

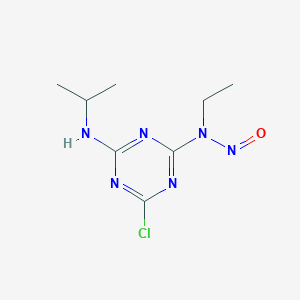

Q1: What is the role of dimethyl isopropylidenemalonate in the synthesis of cannabichromene?

A1: Dimethyl isopropylidenemalonate acts as a crucial reagent in the synthesis of dl-cannabichromene. [, ] It reacts with 2-hydroxy-6-methoxy-4-pentylbenzaldehyde through a cyclization reaction to form methyl 5-methoxy-2-methyl-7-pentyl-2H-chromen-2-acetate. This intermediate is then further modified in subsequent steps to finally yield dl-cannabichromene.

Q2: Can you elaborate on the specific reaction involving dimethyl isopropylidenemalonate in this synthesis?

A2: The research describes a cyclization reaction where dimethyl isopropylidenemalonate reacts with 2-hydroxy-6-methoxy-4-pentylbenzaldehyde. [, ] This reaction likely proceeds through a condensation mechanism, forming a new ring structure and establishing a key intermediate in the overall synthesis of dl-cannabichromene.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)

![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)